2-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Description
2-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
2-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c1-18(2)15-27-21(16-26-13-12-25-11-7-10-22(25)19(26)3)14-24-23(27)30(28,29)17-20-8-5-4-6-9-20/h4-11,14,18-19H,12-13,15-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROIFBMFWUIFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CN2CCN1CC3=CN=C(N3CC(C)C)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine involves multiple steps, starting with the preparation of the imidazole ring. Recent advances in the synthesis of imidazoles highlight the importance of regiocontrolled synthesis to achieve the desired substitution patterns
Industrial Production Methods
Industrial production methods for such complex compounds often involve the use of automated synthesis platforms and high-throughput screening to optimize reaction conditions. The use of environmentally benign reagents and catalysts, such as those used in Suzuki–Miyaura coupling reactions, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation, requires palladium catalysts and boron reagents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding alcohols or amines.
Scientific Research Applications
2-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
